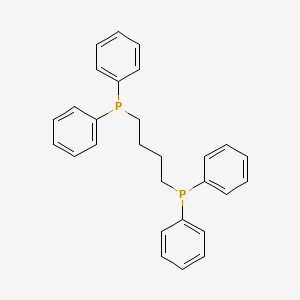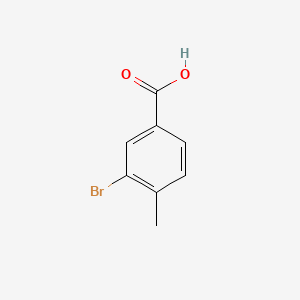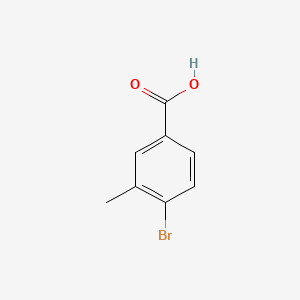
3-フェニルプロピルウレア
概要
説明
Synthesis Analysis
The synthesis of (3-Phenylpropyl)urea and related compounds typically involves multi-step reactions, with an emphasis on optimizing conditions to achieve high yields and purity. For instance, Wu et al. (2022) describe a two-step method for synthesizing a related urea derivative, followed by characterizing the single crystal using X-ray diffraction. This method, along with others, highlights the synthetic pathways that can be adapted for (3-Phenylpropyl)urea, focusing on the selection of appropriate reagents and conditions to achieve the desired product efficiently (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of (3-Phenylpropyl)urea and its derivatives is crucial for understanding its properties and reactivity. Techniques such as X-ray diffraction and density functional theory (DFT) studies are commonly used to elucidate the structure. For example, the DFT analysis conducted by Wu et al. (2022) provided insights into the optimized structure, molecular electrostatic potential, and frontier molecular orbitals, revealing the physicochemical properties that are significant for applications and further chemical reactions.
Chemical Reactions and Properties
(3-Phenylpropyl)urea undergoes various chemical reactions, highlighting its reactivity and potential for functionalization. Research by Bigi et al. (2000) on ureas synthesized through phosgene substitutes illustrates the broader context of urea chemistry, where environmentally friendly and safer reagents are sought for urea production. Such studies are indicative of the methods that could be applied to (3-Phenylpropyl)urea for its functionalization or incorporation into larger molecules or materials (Bigi et al., 2000).
Physical Properties Analysis
The physical properties of (3-Phenylpropyl)urea, such as solubility, melting point, and crystal structure, are key to its applications in materials science and chemistry. Studies that characterize these properties through experimental techniques help in understanding how (3-Phenylpropyl)urea interacts in different environments and under various conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the potential uses of (3-Phenylpropyl)urea in synthesis and as a component in larger systems. The interaction of urea derivatives with anions, as investigated by Boiocchi et al. (2004), exemplifies the type of chemical behavior that can be explored for (3-Phenylpropyl)urea, particularly in the context of binding or catalysis (Boiocchi et al., 2004).
科学的研究の応用
超分子化学
3-フェニルプロピルウレアは、超分子層の形成において興味深い特性を示します。 結晶学的研究では、分子間N-H…O水素結合によってbc平面に平行な二重超分子層を形成することが観察されています 。この特性は、特定の分子配向を備えた新素材の開発にとって重要であり、高度な結晶構造の設計に応用できます。
分子合成
この化合物は、より複雑な分子の合成に使用されます。 例えば、ウーリーンズ試薬と3-フェニルプロパン-1-アミンとの反応によって合成されており、有機合成における構成単位としての有用性を示しています 。この用途は、潜在的な医薬品または産業用用途を持つ新しい化合物を創製するために不可欠です。
ポリウレタンアイオノマー
3-フェニルプロピルウレアは、ポリウレタンアイオノマー(PUIs)の製造における成分となる可能性があります。 これらの材料は、水中の分散液やエマルションを形成するなどの物理化学的特性により、コーティング、接着剤、インクなど、幅広い用途を持っています 。PUIs中のウレア基の存在は、これらの材料の相構造と熱特性に影響を与える可能性があり、特殊なエンジニアリング用途に適しています。
エレクトロニクス
ポリマーに3-フェニルプロピルウレアを組み込むことで、特定の誘電率と機械的特性を持つ材料が得られます。 これらの材料は、絶縁体、半導体、または電子デバイスの部品など、電子機器において貴重な役割を果たします 。これらの独自の特性は、電子回路の特定の機能に合わせて調整できます。
作用機序
Target of Action
The primary target of (3-Phenylpropyl)urea is the cardiac myosin ATPase . This enzyme plays a crucial role in muscle contraction, and its activation can lead to increased cardiac output .
Mode of Action
(3-Phenylpropyl)urea acts as a selective cardiac myosin ATPase activator . It interacts with the enzyme, enhancing its activity and leading to increased muscle contraction
Biochemical Pathways
The activation of cardiac myosin ATPase by (3-Phenylpropyl)urea affects the muscle contraction pathway . This leads to increased cardiac output, which can be beneficial in conditions such as systolic heart failure
Pharmacokinetics
It’s known that the compound shows significant activity both in vitro and in vivo . More research is needed to outline the compound’s pharmacokinetic properties and their impact on its bioavailability.
Result of Action
The activation of cardiac myosin ATPase by (3-Phenylpropyl)urea results in increased muscle contraction and cardiac output . This can be beneficial in the treatment of conditions like systolic heart failure . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Phenylpropyl)urea. Factors such as pH, temperature, and the presence of other compounds can affect the activity of the compound . .
Safety and Hazards
(3-Phenylpropyl)urea is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
将来の方向性
While specific future directions for (3-Phenylpropyl)urea were not found, research into urea and its derivatives continues to be an active area of study. For example, strategies to reduce ammonia emissions, a byproduct of urea hydrolysis, are being explored . Additionally, the development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation is important .
特性
IUPAC Name |
3-phenylpropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORGPSKSSWFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179718 | |
| Record name | Urea, (3-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25017-27-0 | |
| Record name | N-(3-Phenylpropyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25017-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (3-phenylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (3-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the supramolecular structure of (3-Phenylpropyl)urea and how does it arise?
A1: (3-Phenylpropyl)urea molecules self-assemble into a layered structure stabilized by intermolecular hydrogen bonding. [] Specifically, the N—H groups of the urea moiety act as hydrogen bond donors, forming bonds with the oxygen atoms of neighboring molecules. This interaction pattern leads to the formation of double supramolecular layers that extend parallel to the bc plane of the crystal lattice. [] These layers are further characterized by R22(8) and R21(6) ring motifs, which describe the specific hydrogen bonding patterns along the b- and c-axis directions, respectively. []
Q2: Does the structure of (3-Phenylpropyl)urea provide insights into potential biological activity?
A2: While the research on (3-Phenylpropyl)urea primarily focuses on its crystal structure, [] a related compound, 2-((S)-3-(3-((S)-2-amino-3-phenylpropyl)urea)-2,6-dioxo-piperidin-1-yl)-N-hydroxyacetamide hydrochloride, has been identified as an inhibitor of aminopeptidase N. [] This enzyme plays a role in tumor progression, and the inhibitory activity of the related compound suggests that modifications to the (3-Phenylpropyl)urea structure could potentially lead to compounds with anti-tumor properties. [] Further research is needed to explore the structure-activity relationship and potential therapeutic applications of (3-Phenylpropyl)urea derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



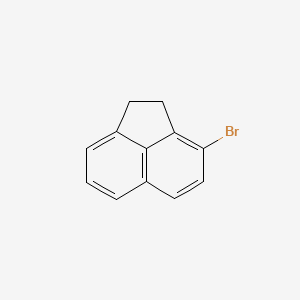

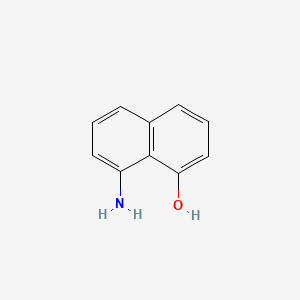
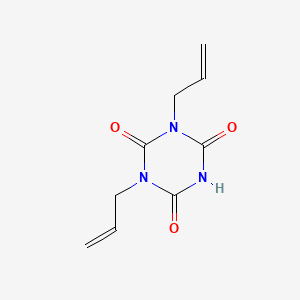
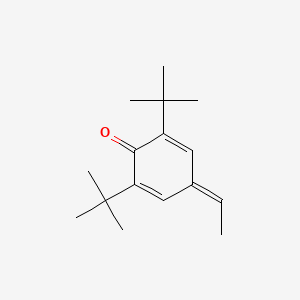
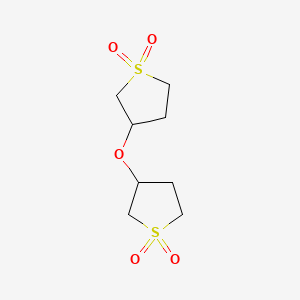
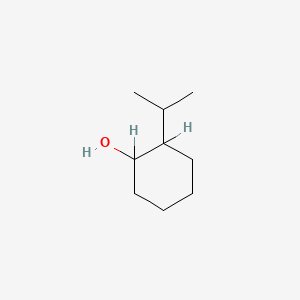

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)


